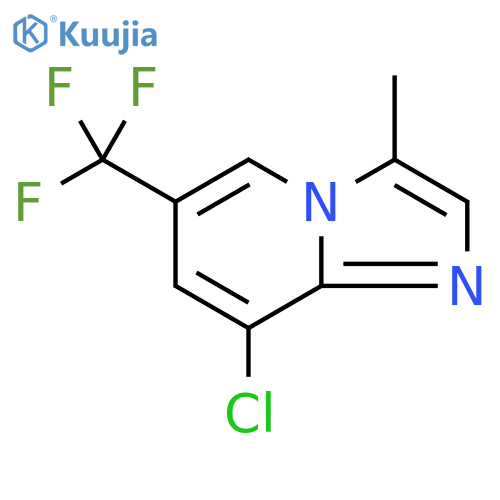

Cas no 2171998-40-4 (8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine)

8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine

- HXRPJIRWLRAUGY-UHFFFAOYSA-N

- 8-Chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- SCHEMBL24068092

- EN300-1591745

- 2171998-40-4

- Imidazo[1,2-a]pyridine, 8-chloro-3-methyl-6-(trifluoromethyl)-

-

- インチ: 1S/C9H6ClF3N2/c1-5-3-14-8-7(10)2-6(4-15(5)8)9(11,12)13/h2-4H,1H3

- InChIKey: HXRPJIRWLRAUGY-UHFFFAOYSA-N

- ほほえんだ: CC1=CN=C2C(=CC(C(F)(F)F)=CN12)Cl

計算された属性

- せいみつぶんしりょう: 234.0171604g/mol

- どういたいしつりょう: 234.0171604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 17.3Ų

じっけんとくせい

- 密度みつど: 1.48±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 2.65±0.50(Predicted)

8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1591745-0.05g |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-1591745-0.5g |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1591745-50mg |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 50mg |

$612.0 | 2023-09-23 | ||

| Enamine | EN300-1591745-5.0g |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-1591745-100mg |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 100mg |

$640.0 | 2023-09-23 | ||

| Enamine | EN300-1591745-1.0g |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1591745-500mg |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 500mg |

$699.0 | 2023-09-23 | ||

| Enamine | EN300-1591745-5000mg |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 5000mg |

$2110.0 | 2023-09-23 | ||

| Enamine | EN300-1591745-10.0g |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1591745-2.5g |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

2171998-40-4 | 2.5g |

$1428.0 | 2023-06-04 |

8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridineに関する追加情報

Professional Introduction to Compound with CAS No. 2171998-40-4 and Product Name: 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine

8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine (CAS No. 2171998-40-4) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple functional groups, including a chloro substituent at the 8-position, a methyl group at the 3-position, and a trifluoromethyl group at the 6-position, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The imidazo1,2-apyridine core structure is particularly noteworthy due to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Recent studies have highlighted the importance of imidazopyridines in the design of novel therapeutic agents, particularly in the treatment of inflammatory diseases, infectious disorders, and cancer. The chloro and trifluoromethyl substituents are strategically positioned to enhance binding affinity and metabolic stability, which are crucial factors in drug design.

In the realm of medicinal chemistry, 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine has been explored as a key intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. The methyl group at the 3-position not only influences the electronic distribution of the molecule but also provides a handle for further functionalization through various chemical transformations. This flexibility makes it an attractive building block for medicinal chemists aiming to develop next-generation therapeutics.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine with target proteins with high accuracy. These studies have revealed that the compound can effectively modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. The trifluoromethyl group, in particular, has been shown to improve binding interactions by increasing lipophilicity and reducing metabolic susceptibility.

The pharmaceutical industry has shown considerable interest in this compound due to its potential as an anti-inflammatory agent. In preclinical studies, derivatives of 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine have demonstrated promising activity against inflammatory cytokines and chemokines. The ability of these compounds to inhibit key signaling pathways involved in inflammation suggests their therapeutic relevance in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, research indicates that 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine exhibits antiviral properties when incorporated into drug candidates targeting RNA viruses. The compound's ability to interfere with viral replication cycles makes it a candidate for developing novel antiviral therapies against emerging pathogens. The structural features of this molecule allow it to mimic natural substrates or inhibitors within viral enzymes, thereby disrupting their function.

The synthesis of 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine involves multi-step organic reactions that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic frameworks. Key synthetic strategies include cyclization reactions followed by functional group transformations such as chlorination and trifluoromethylation. These methods not only showcase the versatility of modern synthetic techniques but also provide insights into optimizing yield and purity for industrial-scale production.

The pharmacokinetic profile of 8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine is another critical aspect that has been extensively studied. Animal models have been employed to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are essential for determining whether the compound can progress to clinical trials and ultimately reach patients in need. Positive findings from these experiments would pave the way for further development efforts.

One notable feature of this compound is its stability under various conditions, which is a desirable attribute for any potential drug candidate. The combination of electronic and steric effects from its substituents contributes to its robustness against degradation pathways such as hydrolysis and oxidation. This stability ensures that the compound remains effective throughout its intended shelf life and during storage or transport.

In conclusion,8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential applications span multiple therapeutic areas, making it a promising candidate for further research and development. As our understanding of biological mechanisms continues to evolve,imidazopyridines like this one will play an increasingly important role in addressing unmet medical needs.

2171998-40-4 (8-chloro-3-methyl-6-(trifluoromethyl)imidazo1,2-apyridine) 関連製品

- 1482800-82-7(5-Iodo-2-isobutoxyaniline)

- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)

- 1596784-41-6(1-{1-(iodomethyl)cyclopentyloxy}-3-methylcyclohexane)

- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1640848-71-0((R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride)

- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)

- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)

- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)

- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)